2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

Vue d'ensemble

Description

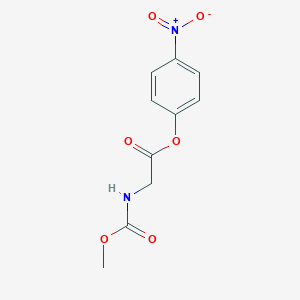

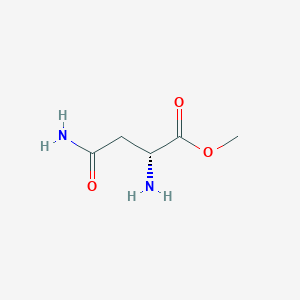

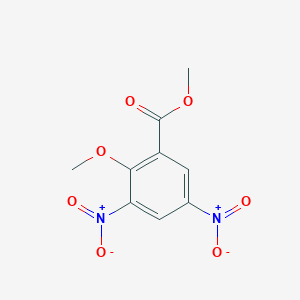

“2-Chloro-1-(2,4,5-trifluorophenyl)ethanone” is a chemical compound with the molecular formula C8H4ClF3O . It is also known as 2,4,5-trifluoro-phenacyl chloride .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(2,4,5-trifluorophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a 2,4,5-trifluorophenyl group (C6H2F3) and a chlorine atom . The InChI code for this compound is 1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 .Applications De Recherche Scientifique

Biocatalysis and Synthesis of Chiral Intermediates

The development of enzymatic processes for the synthesis of chiral intermediates from chlorinated ethanone derivatives underscores the significance of these compounds in pharmaceutical manufacturing. A study outlined the use of ketoreductase for transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into a vital chiral alcohol, showcasing the process's efficiency and environmental friendliness (Guo et al., 2017). This method simplifies the synthesis process and reduces safety risks, highlighting the potential for industrial applications.

Microbial Dehalorespiration and Environmental Remediation

Research on microbial dehalorespiration highlights the environmental applications of chlorinated compounds. The isolation of a bacterium capable of converting chlorinated ethanes and ethenes into dechlorinated end products offers a biological approach to detoxify groundwater pollutants (De Wildeman et al., 2003). This process not only emphasizes the environmental impact of chlorinated compounds but also presents a method for in situ remediation of contaminated sites.

Analytical and Environmental Chemistry

The utility of chlorinated ethanones extends into analytical chemistry and environmental monitoring. A study explored the use of TiO2 nanotubes as an adsorbent for the enrichment of DDT and its metabolites in water samples, demonstrating the potential for detecting trace levels of environmental pollutants (Zhou et al., 2007). This research signifies the role of chlorinated ethanones in developing novel materials for environmental analysis.

Propriétés

IUPAC Name |

2-chloro-1-(2,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQFFYDYVFAIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564092 | |

| Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone | |

CAS RN |

129604-31-5 | |

| Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)

![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)

![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)